4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol
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Overview
Description
The compound “4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol” is likely a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring attached to a phenyl group at the 2-position and a chloromethyl group at the 4-position. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The chloromethyl group is a good leaving group and could be substituted in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenyl group could increase its hydrophobicity, while the chloromethyl group could make it more reactive .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(Chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol serves as a precursor in the synthesis of a broad range of heterocyclic compounds. For instance, it has been used in the preparation of 1,3,5-Tris(hydrogensulfato) Benzene, a compound that catalyzes the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, highlighting its significance in creating valuable chemical intermediates with excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012). Furthermore, it plays a crucial role in the development of anellated 4H-1,4,2-diazaphospholes, showcasing its versatility in synthesizing compounds with potential applications in materials science and pharmacology (Betzl et al., 2013).
Corrosion Inhibition
Research has also delved into the corrosion inhibition properties of thiazole derivatives, including those related to this compound. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron, offering insights into their potential application in protecting metals from corrosion (Kaya et al., 2016).
Quantum Chemical Studies
The compound's quantum chemical properties have been analyzed to understand its molecular structure, vibrational and electronic properties. For example, studies on 4-Phenyl-3H-1,3-thiazol-2-ol (a compound closely related to this compound) have investigated its tautomeric forms, molecular geometry, electronic structure, and dipole moment. Such studies provide a deep understanding of the compound's behavior and properties at the molecular level, which is essential for its application in designing more efficient molecules for various scientific purposes (Sachan et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-6-10(13)7-14-9(12-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKFWSZVUVTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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